molecular formula C12H16O4 B8571770 Benzyl 2-(2-methoxyethoxy)acetate CAS No. 62004-94-8

Benzyl 2-(2-methoxyethoxy)acetate

Cat. No.: B8571770
CAS No.: 62004-94-8
M. Wt: 224.25 g/mol
InChI Key: LLAFZHKXVZSENV-UHFFFAOYSA-N
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Description

Benzyl 2-(2-methoxyethoxy)acetate is an ester compound featuring a benzyl ester group and a methoxyethoxy side chain. This structure confers unique solubility and polarity characteristics, making it valuable in organic synthesis, polymer chemistry, and pharmaceutical applications. The methoxyethoxy chain enhances hydrophilicity compared to simpler benzyl esters, while the benzyl group provides stability and facilitates deprotection under acidic conditions.

Properties

CAS No.

62004-94-8

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

benzyl 2-(2-methoxyethoxy)acetate

InChI

InChI=1S/C12H16O4/c1-14-7-8-15-10-12(13)16-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

LLAFZHKXVZSENV-UHFFFAOYSA-N

Canonical SMILES

COCCOCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Substituents Key Features Reference ID
Benzyl (R)-2-(Acetylthio)propanoate Acetylthio group (S atom) Sulfur-containing ester; lower odor; chiral synthon for pharmaceuticals
Ethyl 2-Methoxybenzoate Ethyl ester, methoxy group Food/pharma applications; JECFA/FCC compliance; established safety profile
PME3CL-b-PBnCL (Polymer) Methoxyethoxy chain in γ-ME3CL monomer Hydrophilic block in diblock copolymers; biocompatible materials
Benzyl 2-(Diethoxyphosphoryl)acetate Diethoxyphosphoryl group Phosphonate ester; used in organocatalysis and as a synthetic intermediate
Ethyl-2-Benzothiazolyl Acetate Benzothiazole ring Heterocyclic ester; precursor for fluorescent sensors and bioactive agents

Key Observations :

  • Sulfur vs. Oxygen: Benzyl (R)-2-(acetylthio)propanoate (S-containing) exhibits reduced odor compared to oxygen-based esters like ethyl 2-methoxybenzoate, enhancing practicality in lab settings .
  • Ether Chain Length : The methoxyethoxy group in Benzyl 2-(2-methoxyethoxy)acetate offers greater hydrophilicity than ethoxy or methyl analogues, impacting solubility in polar solvents .
  • Functional Groups : Phosphoryl () and benzothiazole () substituents introduce distinct reactivities, enabling applications in catalysis and optoelectronics, respectively.

Key Observations :

  • Chiral Synthesis : Sulfur-containing esters () utilize chiral pool synthesis from benzyl lactate, preserving enantiomeric excess (94% ee) .

Physical and Chemical Properties

Property This compound* Benzyl (R)-2-(Acetylthio)propanoate Ethyl 2-Methoxybenzoate
Odor Likely mild (ether chain) Low (vs. methyl/ethyl analogues) Mild (ester typical)
Solubility High in polar solvents (e.g., CHCl₃) Moderate (S-containing) Soluble in ethanol
Stability Stable under acidic conditions Stable post-deprotection (HBr/AcOH) Stable at room temperature
Applications Polymer synthesis, drug delivery Chiral building blocks Food additives, flavors

*Inferred from structural analogs in and .

Key Observations :

  • Odor Control : Methoxyethoxy and acetylthio groups mitigate the strong odors typical of small esters (e.g., methyl thiolactate) .
  • Solubility : The methoxyethoxy chain enhances compatibility with hydrophilic polymers (e.g., PME3CL-b-PBnCL) .

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